N-(3-aminopyridin-2-yl)formamide
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Overview
Description
N-(3-aminopyridin-2-yl)formamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the third position and a formamide group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-aminopyridin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with formic acid or formic acid derivatives under mild conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. For example, the use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopyridin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
N-(3-aminopyridin-2-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminopyridin-2-yl)formamide involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)formamide: Similar structure but lacks the amino group at the third position.
3-aminopyridine: Contains the amino group but lacks the formamide group.
2-aminopyridine: Contains the amino group at the second position instead of the third.
Uniqueness
N-(3-aminopyridin-2-yl)formamide is unique due to the presence of both the amino and formamide groups on the pyridine ring.
Properties
IUPAC Name |
N-(3-aminopyridin-2-yl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-2-1-3-8-6(5)9-4-10/h1-4H,7H2,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGSVAYSIKAQNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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